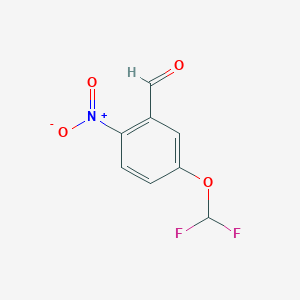

5-Difluoromethoxy-2-nitrobenzaldehyde

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical context of fluorinated organic chemistry, which gained prominence in the mid-20th century as chemists recognized the unique properties imparted by fluorine substitution. The difluoromethoxy group specifically became a focus of research due to its ability to enhance metabolic stability and membrane permeability in pharmaceutical compounds. Early investigations into difluoromethoxy-substituted aromatics were driven by the pharmaceutical industry's need for bioisosteric replacements for methoxy groups, which often suffered from rapid metabolic oxidation. The synthesis of nitrobenzaldehyde derivatives containing difluoromethoxy substituents represents a convergence of several synthetic methodologies, including electrophilic aromatic nitration and difluoromethoxy group installation techniques.

The specific compound this compound gained attention through systematic studies of nitration patterns in difluoromethoxy-substituted benzaldehydes. Research conducted on the nitration of aromatic aldehydes containing difluoromethoxy groups revealed that these reactions proceed under relatively mild conditions compared to unsubstituted systems. The discovery that difluoromethoxy groups function as first-type directors in electrophilic aromatic substitution, activating the para-position more strongly than the ortho-position, provided insight into the regioselectivity of nitration reactions leading to this compound. Historical synthesis reports indicate that the compound can be obtained through controlled nitration procedures, where the aldehyde group partially directs the reaction to ortho-positions while the difluoromethoxy group influences the overall reactivity pattern.

The commercial availability of this compound through specialized chemical suppliers reflects its growing importance in research applications. The compound is now routinely used in academic and industrial research laboratories, with suppliers offering various quantities for synthetic and analytical purposes. The development of standardized safety protocols and handling procedures has facilitated its broader adoption in research settings, where it serves as a key intermediate in the synthesis of more complex molecular architectures.

Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the benzaldehyde core serves as the parent structure and substituents are numbered according to their positions relative to the aldehyde carbon. The compound is officially designated as this compound, indicating the presence of a difluoromethoxy group at position 5 and a nitro group at position 2 of the benzene ring. Alternative naming systems may refer to this compound as 2-nitro-5-difluoromethoxybenzaldehyde, which emphasizes the nitro group positioning while maintaining clarity about the difluoromethoxy substitution pattern.

The Chemical Abstracts Service has assigned the unique identifier 1263299-71-3 to this compound, ensuring unambiguous identification in chemical databases and literature. This registry number distinguishes it from closely related positional isomers, such as 2-difluoromethoxy-5-nitrobenzaldehyde, which carries a different registry number due to the altered substitution pattern. The molecular formula can be expressed as carbon-eight hydrogen-five fluorine-two nitrogen-one oxygen-four, reflecting the precise atomic composition of the molecule.

Various commercial suppliers may employ abbreviated or trade names for this compound, though the systematic name remains the standard for scientific communication. Synonyms occasionally encountered in commercial catalogs include descriptive names that highlight the functional groups present, such as difluoromethoxy nitrobenzaldehyde or fluorinated nitrobenzaldehyde derivatives. The standardization of nomenclature becomes particularly important when distinguishing between regioisomers, as subtle differences in substitution patterns can significantly affect chemical and biological properties.

Database entries and chemical inventories consistently use the systematic name to avoid confusion with related compounds. The importance of precise nomenclature extends to safety documentation, regulatory filings, and patent applications, where accurate chemical identification is crucial for legal and safety compliance.

Relevance in Modern Organic Chemistry

This compound occupies a significant position in contemporary organic chemistry due to its unique combination of functional groups that enable diverse synthetic transformations. The compound serves as a versatile building block for the construction of complex molecular architectures, particularly in the development of pharmaceutically relevant heterocycles and fluorinated organic materials. The electron-withdrawing nature of both the nitro and difluoromethoxy groups creates a highly electrophilic aldehyde carbon, facilitating nucleophilic addition reactions and condensation processes that are fundamental to modern synthetic chemistry.

The difluoromethoxy group has gained particular prominence in medicinal chemistry as a bioisostere for methoxy and trifluoromethoxy substituents, offering improved metabolic stability while maintaining favorable lipophilicity characteristics. Research has shown that difluoromethoxy-containing compounds often exhibit enhanced bioavailability and reduced susceptibility to cytochrome oxidase-mediated metabolism. This property makes this compound an attractive starting material for the synthesis of drug candidates and pharmacological probes.

In the context of materials science, the compound's unique electronic properties contribute to its utility in the development of organic semiconductors and photonic materials. The combination of electron-withdrawing groups creates materials with specific optical and electronic characteristics that are valuable in advanced technological applications. The systematic study of structure-property relationships in difluoromethoxy-substituted aromatics has revealed how these compounds can be tailored for specific applications through careful selection of substitution patterns.

Modern synthetic methodologies have expanded the accessible transformations of this compound, including metal-catalyzed coupling reactions, reduction processes, and cyclization reactions. The compound's role in contemporary organic synthesis extends beyond its function as a simple building block, as it serves as a platform for exploring new reaction mechanisms and developing innovative synthetic strategies. The availability of this compound through commercial sources has facilitated its adoption in research laboratories worldwide, contributing to advances in both fundamental and applied chemistry.

Overview of Research Applications

Research applications of this compound span multiple disciplines within the chemical sciences, reflecting the compound's versatility as a synthetic intermediate and research tool. In pharmaceutical research, the compound has been investigated as a precursor for the synthesis of bioactive molecules with potential therapeutic applications. Studies have focused on its use in developing compounds that modulate potassium and calcium channels, which are important targets for cardiovascular and neurological disorders. The unique electronic properties imparted by the difluoromethoxy group contribute to the biological activity profiles of derived compounds.

Synthetic organic chemistry research has extensively utilized this compound in methodology development studies. The compound serves as a model substrate for exploring new synthetic transformations, particularly those involving fluorinated aromatics. Research groups have investigated its behavior in various reaction conditions, contributing to the understanding of how difluoromethoxy substituents influence reaction outcomes and selectivity patterns. These studies have practical implications for the design of synthetic routes to complex fluorinated molecules.

Materials science applications of the compound focus on its incorporation into polymeric and oligomeric structures with specific electronic and optical properties. The electron-deficient nature of the aromatic ring, resulting from the nitro and difluoromethoxy substituents, makes it suitable for developing materials with controlled energy levels and charge transport characteristics. Research in this area has explored its use in organic photovoltaic devices, light-emitting diodes, and other electronic applications.

Analytical chemistry research has employed this compound as a derivatizing agent and spectroscopic probe. The compound's distinctive spectral characteristics make it useful for developing analytical methods and studying molecular interactions. Its well-defined structure and known properties provide a reliable reference point for spectroscopic and chromatographic analyses. Current research trends indicate continued interest in expanding the applications of this compound across diverse areas of chemical research, driven by the growing importance of fluorinated compounds in modern science and technology.

| Research Application Area | Specific Applications | Key Properties Utilized |

|---|---|---|

| Pharmaceutical Research | Potassium/calcium channel modulators, bioactive molecule synthesis | Difluoromethoxy bioisosterism, aldehyde reactivity |

| Synthetic Methodology | Reaction development, fluorinated aromatic chemistry | Electronic properties, substituent effects |

| Materials Science | Organic semiconductors, photonic devices | Electron-deficient aromatic system, optical properties |

| Analytical Chemistry | Derivatizing agent, spectroscopic probe | Distinctive spectral characteristics, chemical stability |

Properties

IUPAC Name |

5-(difluoromethoxy)-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-8(10)15-6-1-2-7(11(13)14)5(3-6)4-12/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBUIHREGSKCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Difluoromethoxy-2-nitrobenzaldehyde typically involves multiple steps, including etherification, nitration, and oxidation reactions. One common method starts with the etherification of a suitable precursor, followed by nitration to introduce the nitro group. The final step involves oxidation to form the aldehyde group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and environmental considerations. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Difluoromethoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Reduction: 5-Difluoromethoxy-2-aminobenzaldehyde.

Oxidation: 5-Difluoromethoxy-2-nitrobenzoic acid.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

5-Difluoromethoxy-2-nitrobenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Difluoromethoxy-2-nitrobenzaldehyde depends on the specific application and the chemical reactions it undergoes. In reduction reactions, the nitro group is converted to an amine, which can interact with biological targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid, which can participate in further chemical transformations. The difluoromethoxy group can influence the compound’s reactivity and stability, affecting its interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest structural analogs include:

- 2-Nitrobenzaldehyde derivatives with substituents like methoxy (-OCH₃), trifluoromethoxy (-OCF₃), or halogens (e.g., -Cl, -Br).

- Nitro-containing benzimidazoles (e.g., compounds 4d–4f in ), which share nitro and fluorinated substituents but differ in core structure .

- Pesticide precursors such as lactofen (), which feature nitro groups and fluorinated phenoxy chains .

Key Substituent Effects:

- Nitro (-NO₂): Stabilizes the aromatic ring via resonance and inductive effects, increasing electrophilicity at the aldehyde group.

Physical and Chemical Properties

While specific data for 5-difluoromethoxy-2-nitrobenzaldehyde are unavailable, trends from analogous compounds () suggest:

Stability and Spectroscopic Features

- NMR Shifts: The difluoromethoxy group would produce distinct ¹⁹F NMR signals (~-80 to -90 ppm) and split ¹H NMR peaks due to coupling with fluorine. This contrasts with methoxy-substituted analogs, which lack fluorine-induced splitting .

- Thermal Stability: Likely lower than benzodioxol-fused compounds (e.g., 4f) due to the absence of rigid fused rings .

Research Findings and Implications

- Synthetic Efficiency: The compound’s synthesis may benefit from protocols similar to , where nitro groups are retained or modified under controlled conditions .

- Bioactivity Potential: Fluorinated nitroaromatics in demonstrate herbicidal activity, suggesting that this compound could serve as a precursor for novel agrochemicals .

- Spectroscopic Utility: Unique ¹⁹F NMR signals could aid in tracking reaction progress or purity assessment, a strategy employed for fluorinated benzimidazoles in .

Biological Activity

5-Difluoromethoxy-2-nitrobenzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with biological molecules, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H6F2N2O3 and a molecular weight of 217.13 g/mol. The compound features a difluoromethoxy group and a nitro group attached to a benzaldehyde structure, which contributes to its unique chemical properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C8H6F2N2O3 |

| Molecular Weight | 217.13 g/mol |

| CAS Number | 1263299-71-3 |

| Functional Groups | Nitro, Difluoromethoxy |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its nitro group, which is known for conferring various pharmacological effects. Nitro compounds are recognized for their antimicrobial , antineoplastic , and anti-inflammatory properties.

Antimicrobial Activity

Nitro-containing compounds have been extensively studied for their antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA. For instance, compounds like metronidazole utilize this mechanism effectively against anaerobic bacteria and protozoa .

In laboratory studies, this compound demonstrated significant antibacterial activity against several strains of bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents.

Antineoplastic Effects

Recent research indicates that nitro compounds can also exhibit antitumor activity. The presence of the nitro group is crucial in mediating cytotoxic effects on cancer cells through various pathways, including the generation of reactive oxygen species (ROS) that induce apoptosis .

This compound has shown promise in preliminary studies as an inhibitor of tumor cell proliferation, warranting further investigation into its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction to Active Metabolites : The nitro group undergoes reduction within cells, generating reactive species that interact with cellular macromolecules.

- DNA Interaction : Reduced forms of nitro compounds can bind to DNA, causing strand breaks and leading to cell death.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes, such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS), which play roles in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Study 1 : A study published in Pharmaceutical Chemistry reported that derivatives of nitrobenzaldehydes exhibited significant antibacterial activity against resistant bacterial strains, suggesting that modifications like those found in this compound could enhance efficacy .

- Study 2 : Research on similar nitro-containing compounds indicated promising results in inhibiting cancer cell lines through apoptotic pathways triggered by ROS generation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-difluoromethoxy-2-nitrobenzaldehyde, and what reaction conditions are critical for optimizing yield?

- Answer : The synthesis typically involves three steps:

Etherification : Introduction of the difluoromethoxy group to a precursor (e.g., 2-nitrophenol derivative) using reagents like chlorodifluoromethane under basic conditions.

Nitration : Nitration at the 2-position of the benzene ring using nitric acid in a sulfuric acid medium at controlled temperatures (0–5°C).

Oxidation : Conversion of a methyl or hydroxymethyl group to the aldehyde functionality using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions .

- Critical Conditions : Temperature control during nitration prevents byproduct formation, while solvent choice (e.g., DMF for etherification) impacts reaction efficiency.

Q. How does the difluoromethoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

- Answer : The electron-withdrawing nature of the difluoromethoxy group (-OCF₂) activates the aromatic ring toward electrophilic substitution but stabilizes the meta and para positions, directing nucleophilic attacks to specific sites. For example, in SNAr reactions, the nitro group at the 2-position further polarizes the ring, enhancing reactivity at the 4- and 6-positions .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the difluoromethoxy group (-OCF₂; δ ≈ -70 ppm).

- IR Spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and aldehyde (∼1700 cm⁻¹) groups validate functional groups.

- X-ray Crystallography : Resolves crystal packing and confirms molecular geometry (e.g., using SHELX software for refinement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for the oxidation step of this compound synthesis?

- Answer : Discrepancies often arise from competing side reactions (e.g., over-oxidation to carboxylic acids). To address this:

- Methodological Adjustments : Use milder oxidizing agents (e.g., MnO₂ instead of KMnO₄) in anhydrous solvents like dichloromethane.

- In Situ Monitoring : Employ TLC or HPLC to track aldehyde formation and terminate reactions at optimal timepoints .

Q. What computational methods are suitable for predicting the regioselectivity of this compound in Diels-Alder reactions?

- Answer :

- DFT Calculations : Models like B3LYP/6-311+G(d,p) predict frontier molecular orbitals (FMOs) to identify reactive sites.

- Molecular Dynamics Simulations : Assess steric effects from the bulky difluoromethoxy group on diene approach angles.

- Validation : Cross-check with experimental LC-MS data to confirm adduct formation .

Q. How does the nitro group in this compound affect its potential as a precursor in medicinal chemistry?

- Answer : The nitro group serves dual roles:

- Synthetic Versatility : Reduces to an amine (-NH₂) for coupling with pharmacophores (e.g., via Buchwald-Hartwig amination).

- Electrophilic Reactivity : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl scaffolds in drug candidates.

- Challenges : Nitro groups may induce cytotoxicity, requiring post-synthetic reduction in later stages .

Q. What strategies mitigate decomposition of this compound under prolonged storage?

- Answer :

- Stabilization : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation.

- Additives : Include radical scavengers (e.g., BHT) to inhibit autoxidation of the aldehyde group.

- Purity Checks : Regular GC-MS analysis to detect degradation products like 5-difluoromethoxy-2-nitrobenzoic acid .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent NMR data for this compound across studies?

- Answer : Variations often stem from solvent effects or impurities. Best practices include:

- Standardized Protocols : Use deuterated DMSO-d₆ or CDCl₃ for consistency.

- Spiking Experiments : Add authentic samples to distinguish impurity peaks.

- Collaborative Validation : Cross-laboratory reproducibility tests using shared reference batches .

Q. Why do catalytic reduction methods for the nitro group in this compound yield conflicting results?

- Answer : Catalyst choice (e.g., Pd/C vs. Raney Ni) and solvent polarity significantly influence selectivity:

- Pd/C in EtOH : Partial reduction to hydroxylamine intermediates.

- H₂ Pressure Optimization : Higher pressures (≥3 atm) with PtO₂ ensure complete reduction to the amine.

- Side Reactions : Monitor for dehalogenation of the difluoromethoxy group via ¹⁹F NMR .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.